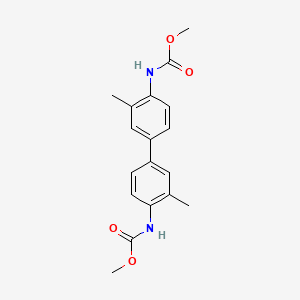
dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate, also known as DDC, is a chemical compound that has been widely studied in the scientific community due to its potential applications in various fields. DDC is a carbamate derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively investigated.
Mécanisme D'action
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate exerts its biological effects by inhibiting the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration. By inhibiting the activity of carbonic anhydrase, this compound can induce apoptosis in cancer cells and inhibit the growth of fungal species.
Biochemical and Physiological Effects
This compound has been shown to exert several biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, induction of apoptosis in cancer cells, and inhibition of fungal growth. This compound has also been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of anticancer agents.
Avantages Et Limitations Des Expériences En Laboratoire
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has several advantages for lab experiments, including its high purity, low toxicity, and ease of synthesis. However, this compound also has some limitations, including its low solubility in water and its potential to form complexes with metal ions, which can interfere with some assays.
Orientations Futures
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has shown promising potential for various applications, including material science, catalysis, and medicine. Future research directions could include the synthesis of new this compound derivatives with improved properties, the investigation of the mechanism of action of this compound in more detail, and the development of new applications for this compound in different fields. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its anticancer or antifungal activity.
Conclusion
In conclusion, this compound is a chemical compound that has been widely studied for its potential applications in various fields, including material science, catalysis, and medicine. This compound can be synthesized using different methods, and its mechanism of action and physiological effects have been extensively investigated. This compound has shown promising potential as an anticancer and antifungal agent, and future research directions could include the synthesis of new this compound derivatives and the investigation of its mechanism of action in more detail.
Méthodes De Synthèse
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate can be synthesized using different methods, including the reaction of 4,4'-diaminodiphenylmethane with dimethyl carbonate or phosgene. The reaction of 4,4'-diaminodiphenylmethane with dimethyl carbonate is a green and efficient method that yields high purity this compound.
Applications De Recherche Scientifique
Dimethyl (3,3'-dimethyl-4,4'-biphenyldiyl)biscarbamate has been extensively studied for its potential applications in various fields, including material science, catalysis, and medicine. In material science, this compound has been used as a building block for the synthesis of polyurethane foams, which have excellent mechanical properties. In catalysis, this compound has been used as a ligand for the synthesis of transition metal complexes, which have shown promising catalytic activity.
In medicine, this compound has been investigated for its potential use as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the activity of the enzyme carbonic anhydrase. This compound has also been investigated for its potential use as an antifungal agent, as it has been shown to inhibit the growth of several fungal species.
Propriétés
IUPAC Name |
methyl N-[4-[4-(methoxycarbonylamino)-3-methylphenyl]-2-methylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-9-13(5-7-15(11)19-17(21)23-3)14-6-8-16(12(2)10-14)20-18(22)24-4/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHIIOTCIPVLYDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)OC)C)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[1-(3-bromophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5860087.png)
![1-[2-(2,3-dimethylphenoxy)ethyl]-1H-imidazole](/img/structure/B5860091.png)

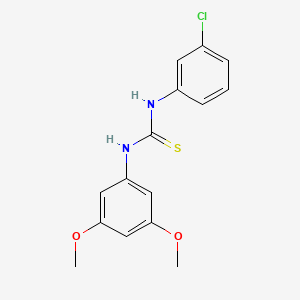
![7-[(3-methoxybenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5860107.png)
![N-[2-(difluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B5860112.png)

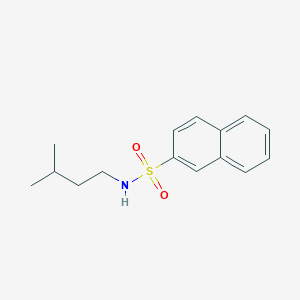
![1-ethyl-5-{[(2-furylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5860129.png)
![tert-butyl 4-{5-[(3-methylbutyl)thio]-1,3,4-oxadiazol-2-yl}-1-piperidinecarboxylate](/img/structure/B5860130.png)

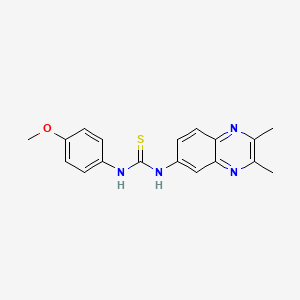
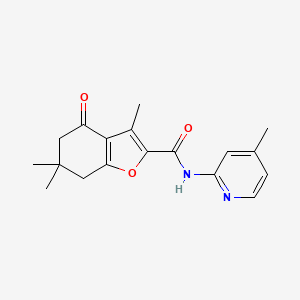
![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)